4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with the molecular formula C21H14N4O5 This compound features a unique structure that includes an imidazole ring substituted with nitrophenyl groups and a cyclohexadienone moiety
Preparation Methods
The synthesis of 4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 4,5-diamino-1,3-dihydro-2H-imidazole under acidic conditions, followed by cyclization and oxidation steps . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups and imidazole ring play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and nitrophenyl-substituted organic molecules. Some examples are:
4,5-Bis(4-nitrophenyl)-1H-imidazole: Similar structure but lacks the cyclohexadienone moiety.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Contains a different substituent on the cyclohexadienone ring.
The uniqueness of 4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
488787-61-7 |
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Molecular Formula |
C21H14N4O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[4,5-bis(4-nitrophenyl)-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C21H14N4O5/c26-18-11-5-15(6-12-18)21-22-19(13-1-7-16(8-2-13)24(27)28)20(23-21)14-3-9-17(10-4-14)25(29)30/h1-12,26H,(H,22,23) |
InChI Key |
DKAPOWDPDPPVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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